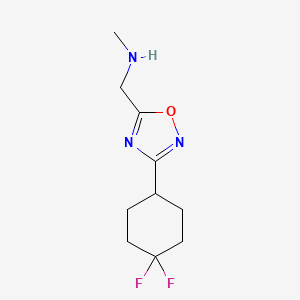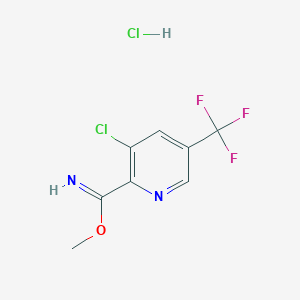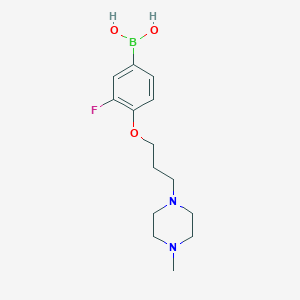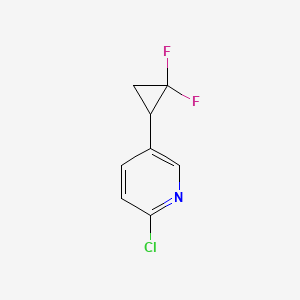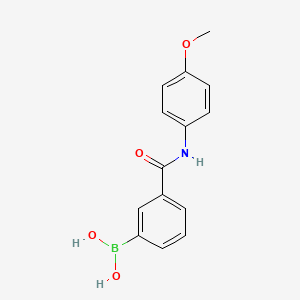
(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid
概要
説明
“(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are commonly used as biochemical reagents, and can be used as biological materials or organic compounds for life science related research .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes to boronic acids involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also undergo protodeboronation , a process that is not well developed but has been reported in the literature .Physical And Chemical Properties Analysis
Phenylboronic acid, a similar compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It is a white to yellow powder with an odorless smell . The melting point is 216 °C .科学的研究の応用
Fluorescence Quenching and Photophysical Properties
Studies have shown that derivatives of boronic acid, including those similar in structure to “(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid,” have been investigated for their fluorescence quenching properties and photophysical behaviors. For instance, fluorescence quenching studies on boronic acid derivatives have revealed the influence of different solvents on their photophysical properties, including the evaluation of solvatochromism and quantum yield in various environments. These properties are crucial for applications in fluorescence-based sensors and bioimaging technologies (Geethanjali et al., 2015); (Muddapur et al., 2016).
Chemical Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of complexes involving boronic acids. For example, the formation of tetraarylpentaborates from the reaction of arylboronic acids with aryloxorhodium complexes has been documented, highlighting the structural diversity and chemical properties of boronic acid derivatives. These findings are significant for the development of new materials and catalysts in organic synthesis (Nishihara et al., 2002).
Optical Modulation and Sensor Applications
Further studies have demonstrated the role of phenyl boronic acids in the optical modulation of materials, such as polyethylene glycol-wrapped single-walled carbon nanotubes, for saccharide recognition. This application is particularly relevant in the development of glucose sensors and other diagnostic tools, indicating the potential of boronic acid derivatives in medical and environmental sensing technologies (Mu et al., 2012).
Molecular Interaction and Binding Studies
Additionally, the interaction of boronic acids with diols has been explored, offering insights into the binding mechanisms that are essential for the design of selective sensors and separation materials. The ability to form esters with diols underpins the utility of boronic acids in the specific recognition of sugars and other diol-containing biomolecules, which is valuable for applications ranging from food technology to biomedical research (Pietsch & Richter, 2016).
作用機序
Target of Action
The primary target of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its bioavailability.
Result of Action
The result of the action of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, which is a crucial process in organic chemistry .
Action Environment
The action, efficacy, and stability of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which the compound targets, is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action and efficacy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYFIPXETZSTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




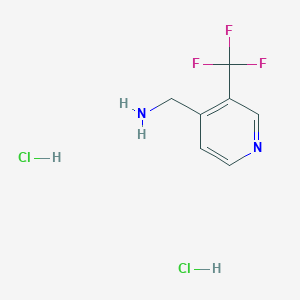
![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)


